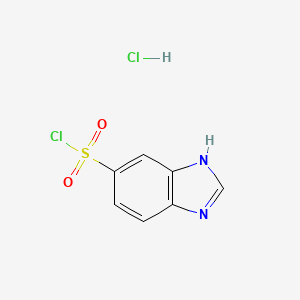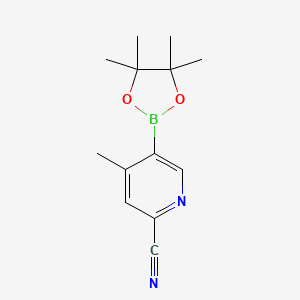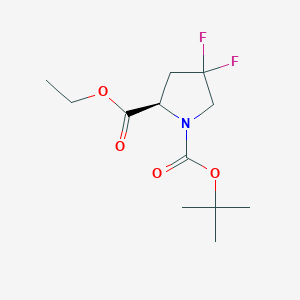
Ethyl (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and more . Unfortunately, specific structural information for “Ethyl ®-1-Boc-4,4-difluoropyrrolidine-2-carboxylate” is not available.Chemical Reactions Analysis
Chemical reactions involving ethyl groups can be diverse, ranging from esterification reactions to saponification reactions . The specific reactions involving “Ethyl ®-1-Boc-4,4-difluoropyrrolidine-2-carboxylate” are not detailed in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and more . Unfortunately, specific physical and chemical properties for “Ethyl ®-1-Boc-4,4-difluoropyrrolidine-2-carboxylate” are not available.Scientific Research Applications
Chemical Synthesis : Ethyl (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylate is utilized in organic synthesis, particularly in creating highly functionalized chemical structures. Zhu et al. (2003) described its use in a phosphine-catalyzed [4 + 2] annulation process to synthesize tetrahydropyridines, showcasing its role in constructing complex cyclic structures with high regioselectivity and diastereoselectivities (Zhu, Lan, & Kwon, 2003).
Ring-Opening Reactions : Deng and Mani (2005) demonstrated the compound's role in ring-opening reactions, specifically in the synthesis of (R)-N-Boc-2-(2-hydroxyethyl)pyrrolidine with high enantiomeric purity. This highlights its utility in producing chiral molecules, a crucial aspect of medicinal chemistry and drug design (Deng & Mani, 2005).
Carboxyl Protecting Group : Robles, Pedroso, and Grandas (1993) discussed the compound's potential as a base-labile carboxyl protecting group. The study outlines the synthesis and removal conditions of this protecting group, indicating its importance in stepwise chemical syntheses where protection and deprotection of functional groups are required (Robles, Pedroso, & Grandas, 1993).
Peptidomimetics : Guitot et al. (2009) reported the synthesis of (S)- and (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid from ethyl glyoxylate and its evaluation in tetrapeptides. This research signifies the compound's role in peptidomimetics, where it contributes to the study of protein-protein interactions and the development of therapeutic agents (Guitot et al., 2009).
properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2R)-4,4-difluoropyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO4/c1-5-18-9(16)8-6-12(13,14)7-15(8)10(17)19-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNMGOSQTYXYGN-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CC(CN1C(=O)OC(C)(C)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




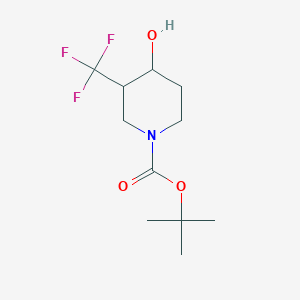
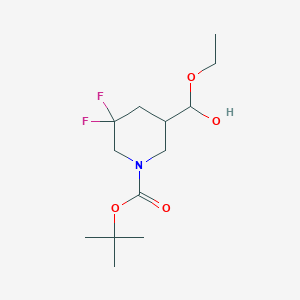
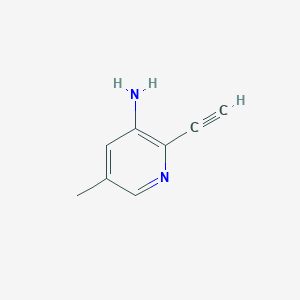

![(1R,2S,5R)-8-Azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B1403738.png)
![8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane](/img/structure/B1403739.png)
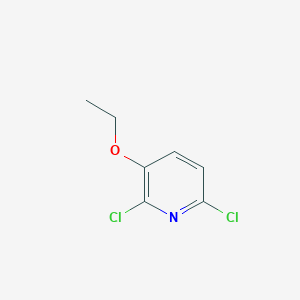
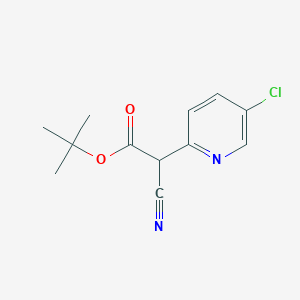


![1-[(2-Bromo-5-methylphenyl)methyl]-pyrrolidine](/img/structure/B1403749.png)
